molecular formula C22H19N3O6 B2526793 1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)- CAS No. 2137493-38-8

1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-

Cat. No. B2526793
CAS RN: 2137493-38-8
M. Wt: 421.409
InChI Key: UQWVYOFMHWDMPM-UHFFFAOYSA-N
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Description

The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a propanoic acid group attached to it. The fluoren-9-ylmethoxy)carbonyl]amino group is a common protecting group used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrimidine ring and the fluorenylmethoxy group would contribute to the aromaticity of the compound. The propanoic acid group would make the compound polar and could form hydrogen bonds .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. The propanoic acid group could react with bases to form salts, and the carbonyl group could undergo reduction reactions. The fluorenylmethoxy group could be removed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. The presence of the propanoic acid group would make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .

Scientific Research Applications

Peptide Synthesis

1(2H)-Pyrimidinepropanoic acid: and its derivatives find applications in peptide synthesis. Specifically, the compound N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine (also known as Fmoc-2-methoxy-L-phenylalanine ) is used as an unnatural amino acid in peptide chemistry. Researchers have developed methodologies for incorporating this amino acid into peptide sequences, allowing for the creation of novel peptides with tailored properties .

C-H Activation and Ligand-Controlled C(sp3)-H Arylation

The synthesis of Fmoc amino acid azides, including derivatives of 1(2H)-Pyrimidinepropanoic acid, involves C-H activation. Researchers have utilized ligand-controlled C(sp3)-H arylation and olefination to access unnatural chiral α-amino acids. These reactions enable the construction of complex molecules with potential applications in drug discovery and materials science .

Unnatural Amino Acid Derivatives

The compound 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid (also known as Fmoc-2-ethyl-L-valine ) represents another example of an unnatural amino acid derivative. Such compounds are valuable tools for studying protein structure and function. Incorporating them into peptides allows researchers to probe protein-ligand interactions and design bioactive molecules .

Materials Science

Given the unique structure of 1(2H)-Pyrimidinepropanoic acid derivatives, they may find applications in materials science. Researchers explore their self-assembly behavior, crystal engineering, and supramolecular interactions. These insights could lead to functional materials, such as molecular switches or porous frameworks.

properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6/c26-19-9-10-25(21(29)24-19)11-18(20(27)28)23-22(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,30)(H,27,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWVYOFMHWDMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC(=O)NC4=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-

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